molecular formula C16H11F2N3O3 B1402338 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester CAS No. 1426654-37-6

4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

Cat. No. B1402338
CAS RN: 1426654-37-6
M. Wt: 331.27 g/mol
InChI Key: HKXLTDYAMNRUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester” is a chemical compound with the molecular formula C16H11F2N3O3 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluoroimidazo[1,2-a]pyridine group, which is a physicochemical mimic of imidazo[1,2-a]pyrimidine . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.27 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .

Scientific Research Applications

Synthesis and Physicochemical Properties

  • Novel Synthesis Approaches

    Innovative synthetic pathways have been developed for fluoro-containing pyridines and benzimidazoles, highlighting methods that could be adapted for synthesizing compounds like 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester. These approaches offer potential for creating derivatives with tailored properties for scientific research applications (Wittmann et al., 2006); (Hu & Han, 2008).

  • Crystal Structure and Stability

    Studies on benzimidazole derivatives and their co-crystallization with carboxylic acids provide insights into the conformational stability and structural characteristics of such compounds, which are essential for understanding their interactions at the molecular level (Zhai et al., 2017).

Potential Biological Applications

  • Antitumor Activity

    Research into hybrid molecules containing pyridine and thiazole moieties has demonstrated significant antiproliferative effects against various tumor cell lines, suggesting that similar structural frameworks could possess valuable anticancer properties (Ivasechko et al., 2022).

  • Antibacterial Agents

    Synthesis and transformations of benzimidazole derivatives have shown promising antibacterial activities, indicating the potential for compounds with similar structures to serve as novel antibacterial agents (Görlitzer, Kramer, & Boyle, 2000).

properties

IUPAC Name

methyl 4-fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3/c1-24-16(23)9-2-3-11(18)12(6-9)20-15(22)13-8-19-14-7-10(17)4-5-21(13)14/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLTDYAMNRUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

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